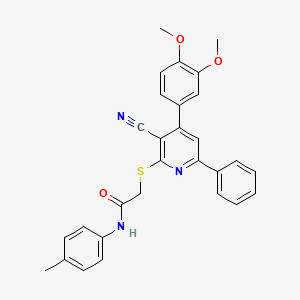

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC15806669

Molecular Formula: C29H25N3O3S

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H25N3O3S |

|---|---|

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33) |

| Standard InChI Key | AWODMPQVZUOSDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |

Introduction

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to a class of molecules characterized by a pyridine core substituted with diverse functional groups, including cyano, dimethoxyphenyl, and thioacetamide moieties. This compound has garnered interest for its potential biological activities, including anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of a pyridine ring followed by thioetherification and acetamide formation. Key steps include:

-

Pyridine Functionalization: Introduction of cyano and phenyl groups at specific positions on the pyridine core.

-

Thioetherification: Reaction with thiol derivatives to form the sulfanyl linkage.

-

Acetamide Formation: Coupling with p-toluidine derivatives to yield the final product.

The compound's structure is confirmed using advanced analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Identifies specific hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared (IR) Spectroscopy: Detects functional groups such as cyano and amide.

Anti-inflammatory Potential

Docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. The presence of the cyano and thioacetamide groups enhances its binding affinity to the active site of 5-LOX .

Comparison with Related Compounds

Applications and Future Directions

-

Drug Development:

-

The compound's structural features make it a candidate for further optimization as an anti-inflammatory or anticancer agent.

-

Modifications to improve solubility or bioavailability could enhance its therapeutic potential.

-

-

Molecular Docking Studies:

-

Further computational studies are needed to predict binding affinities with other biological targets.

-

-

In Vivo Testing:

-

Preclinical trials should evaluate its pharmacokinetics and toxicity profiles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume